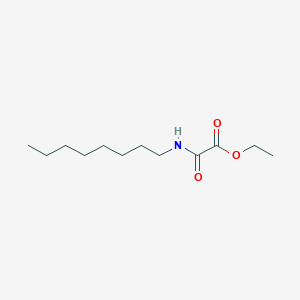

Ethyl 2-(octylamino)-2-oxoacetate

Description

Ethyl 2-(octylamino)-2-oxoacetate is an α-ketoester derivative characterized by an octylamine substituent linked to a central oxoacetate backbone. These compounds are synthesized via nucleophilic substitution of ethyl 2-chloro-2-oxoacetate with primary or secondary amines under mild conditions . The octylamino group introduces significant lipophilicity, which may enhance membrane permeability and bioavailability compared to aromatic or shorter alkyl chain analogs .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

ethyl 2-(octylamino)-2-oxoacetate |

InChI |

InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-13-11(14)12(15)16-4-2/h3-10H2,1-2H3,(H,13,14) |

InChI Key |

NDUYUGKXMVEZSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(octylamino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with octylamine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(octylamino)-2-oxoacetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: this compound hydrolyzes to form octylamine and ethyl oxalate.

Reduction: Reduction of the carbonyl group yields Ethyl 2-(octylamino)-2-hydroxyacetate.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(octylamino)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(octylamino)-2-oxoacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amine and carboxylate moieties. These moieties can then interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and properties of ethyl 2-(octylamino)-2-oxoacetate and related compounds:

*Note: Data for this compound are inferred from analogs.

Key Observations:

- Stability: Aromatic substituents (e.g., bromophenyl) enhance crystallinity and stability, whereas alkylamino derivatives may require low-temperature storage .

Antiviral Activity:

- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate: Demonstrated activity as an HIV entry inhibitor by targeting the CD4-binding site .

Anticancer Activity:

- Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate: IC₅₀ values of 0.090–0.650 μM against multiple cancer cell lines, attributed to electrophilic α-ketoester reactivity .

Enzyme Inhibition:

- Ethyl oxamate : Inhibits lactate dehydrogenase (LDH) and other NAD⁺-dependent enzymes due to structural mimicry of pyruvate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.